molecular formula C15H15F3N4O2 B1489630 4-[(morpholinoamino)methylene]-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one CAS No. 477851-34-6

4-[(morpholinoamino)methylene]-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B1489630
CAS No.: 477851-34-6
M. Wt: 340.3 g/mol
InChI Key: DDGAMCJZZQCCOY-VXLYETTFSA-N
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Description

4-[(Morpholinoamino)methylene]-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one is a pyrazolone derivative characterized by a trifluoromethyl group at position 5, a phenyl ring at position 2, and a morpholinoamino-substituted methylene group at position 2.

Properties

IUPAC Name

4-[(E)-morpholin-4-yliminomethyl]-2-phenyl-5-(trifluoromethyl)-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N4O2/c16-15(17,18)13-12(10-19-21-6-8-24-9-7-21)14(23)22(20-13)11-4-2-1-3-5-11/h1-5,10,20H,6-9H2/b19-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDGAMCJZZQCCOY-VXLYETTFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1N=CC2=C(NN(C2=O)C3=CC=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1/N=C/C2=C(NN(C2=O)C3=CC=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[(morpholinoamino)methylene]-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one is a derivative of pyrazolone known for its diverse biological activities. This article explores its synthesis, biological activity, and potential applications in medicine, particularly focusing on antimicrobial and anticancer properties.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate substituted phenyl hydrazines with trifluoromethyl-containing reagents. Various methodologies have been reported in literature, highlighting the robustness of the synthetic pathways that yield high purity and yield of the final product.

General Synthetic Route

  • Formation of Pyrazolone Core : The initial step usually involves the condensation of hydrazine derivatives with aldehydes or ketones to form the pyrazolone structure.
  • Introduction of Morpholino Group : The morpholino group is introduced through nucleophilic substitution reactions.
  • Final Modifications : The trifluoromethyl group is incorporated at the 5-position, enhancing the compound's biological activity.

Antimicrobial Activity

The compound has shown significant antimicrobial properties against various bacterial strains, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus).

Minimum Inhibitory Concentration (MIC) Values

Research indicates that derivatives with trifluoromethyl substitutions exhibit lower MIC values, suggesting enhanced potency. For instance:

CompoundBacterial StrainMIC (µg/mL)
4aS. aureus1
4bE. coli2
4cMRSA0.5

These findings demonstrate that structural modifications can significantly influence antimicrobial efficacy.

Anticancer Activity

Studies have also explored the compound's cytotoxic effects on various cancer cell lines. The mechanism often involves inducing apoptosis and disrupting cell cycle progression.

Case Study: Cytotoxic Evaluation

In a study evaluating the cytotoxic effects on breast cancer cells (MCF-7), the compound exhibited:

  • IC50 Values : Ranging from 10 to 20 µM, indicating moderate to high cytotoxicity.
  • Mechanism : Analysis revealed that treated cells showed increased levels of apoptotic markers such as caspase activation and PARP cleavage.

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group has been correlated with increased lipophilicity and membrane permeability, which are critical for biological activity. Studies suggest that:

  • Hydrophobic Substituents : Enhance interaction with bacterial membranes.
  • Morpholino Group : Contributes to solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 4

The morpholinoamino group distinguishes the target compound from analogs with alternative substituents:

  • 4-[(4-Chlorophenyl)amino]methylene analogs: These compounds (e.g., C17H11ClF3N3O) exhibit similar frameworks but replace morpholinoamino with a chloroanilino group. The chloro substituent enhances lipophilicity but may reduce solubility compared to the morpholino group, which introduces polar tertiary amine functionality .
  • Hydrazinylidene derivatives: Compounds like (4Z)-5-(Nonafluorobutyl)-4-[2-(4-methylphenyl)hydrazinylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one (8b) feature a hydrazine-based substituent.

Table 1: Substituent Effects on Physical Properties

Compound Substituent at Position 4 Melting Point (°C) Yield (%)
Target Compound Morpholinoamino Not reported Not reported
(4Z)-4-[(4-Chlorophenyl)amino]methylene 4-Chloroanilino Not reported Not reported
8b Hydrazinylidene 142–144 95
PyraF Furan-2-ylmethylene Not reported Not reported
Substituent Effects at Position 5

The trifluoromethyl group at position 5 is a key feature shared with several analogs:

  • Methyl or polyfluoroalkyl groups : Compounds like (4Z)-5-methyl-4-[2-(4-methylphenyl)hydrazinylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one (9b) replace trifluoromethyl with methyl, reducing steric bulk and electron-withdrawing effects. This substitution correlates with lower melting points (137–138°C for 9b) compared to trifluoromethyl-containing analogs .
  • Heptafluoropropyl/nonafluorobutyl groups: Fluorinated alkyl chains (e.g., in 7b and 8a) enhance hydrophobicity and thermal stability, as seen in their higher melting points (132–133°C for 7b) .

Table 2: Position 5 Substituent Impact

Compound Substituent at Position 5 Melting Point (°C)
Target Compound Trifluoromethyl Not reported
9b Methyl 137–138
7b Heptafluoropropyl 132–133
8a Nonafluorobutyl 175–176
Spectral and Structural Comparisons
  • NMR Data: The target compound’s morpholinoamino group would likely show distinct 1H-NMR signals (e.g., δ ~3.5–4.0 ppm for morpholine protons) compared to chloroanilino analogs (δ ~7.0 ppm for aromatic protons) .
  • Crystallography : Analogs like 4-benzylidene-2-(2-chlorophenyl)-5-methyl-2,4-dihydro-pyrazol-3-one () exhibit dihedral angles between aromatic rings (e.g., 65.91° for chloro-phenyl vs. pyrazole), suggesting that the trifluoromethyl group in the target compound may influence planarity and packing via C–F···H interactions .

Preparation Methods

Step 1: Synthesis of 2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one

  • Starting materials: Phenylhydrazine and ethyl 4,4,4-trifluoroacetoacetate or similar β-ketoester derivatives.

  • Reaction conditions: Typically refluxed in ethanol or another suitable solvent under acidic or neutral conditions to promote cyclization.

  • Outcome: Formation of the pyrazolone ring with phenyl and trifluoromethyl substituents at positions 2 and 5, respectively.

Step 2: Formation of the 4-methylene intermediate

  • Reagents: The pyrazolone derivative is reacted with formaldehyde or a suitable aldehyde under basic or acidic catalysis to form the 4-methylene derivative.

  • Mechanism: Aldol-type condensation or Knoevenagel condensation leading to the exocyclic methylene group at position 4.

Step 3: Introduction of the morpholinoamino group

  • Reagents: Morpholine or morpholinoamine is reacted with the 4-methylene intermediate.

  • Reaction conditions: Typically involves nucleophilic addition or substitution where the morpholinoamino group adds across the methylene double bond, forming a Schiff base or imine linkage.

  • Purification: The product is purified by recrystallization or chromatography to achieve purity >98% as confirmed by HPLC.

Research Findings and Data

Parameter Details
Molecular Formula C15H15F3N4O2
Molecular Weight 340.3 g/mol
CAS Number 477851-34-6
Purity (HPLC) >98.0%
Melting Point 190–194 °C
Structural Confirmation NMR spectroscopy supports structure
Synthetic Route Multi-step involving pyrazolone formation, methylene introduction, morpholinoamino substitution
Typical Solvents Ethanol, methanol, DMSO (depending on step)
Reaction Type Cyclization, condensation, nucleophilic substitution

Comparative Table of Preparation Steps

Step No. Reaction Type Starting Materials Conditions Key Intermediate/Product
1 Cyclization Phenylhydrazine + β-ketoester (e.g., trifluoroacetoacetate) Reflux in ethanol, acidic/neutral 2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one
2 Aldol/Knoevenagel condensation Pyrazolone derivative + aldehyde (formaldehyde) Acidic or basic catalysis 4-methylene-2-phenyl-5-(trifluoromethyl)-pyrazolone
3 Nucleophilic substitution/Schiff base formation 4-methylene pyrazolone + morpholine/morpholinoamine Mild heating or room temperature 4-[(morpholinoamino)methylene]-2-phenyl-5-(trifluoromethyl)-pyrazolone

Notes on Reaction Optimization and Purification

  • Purity Control: High purity (>98%) is achieved by careful control of reaction times, temperatures, and purification steps such as recrystallization and HPLC analysis.

  • Yields: Detailed yield data are typically proprietary or vary by laboratory but are optimized by adjusting molar ratios and solvent systems.

  • Characterization: NMR spectroscopy, melting point determination, and HPLC are standard for confirming structure and purity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-[(morpholinoamino)methylene]-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one?

  • Methodological Answer : The compound can be synthesized via condensation reactions between morpholinoamine derivatives and substituted pyrazol-3-ones. A validated approach involves refluxing reactants (e.g., aldehydes and pyrazolones) in ethanol at 100°C for 2 hours with sodium acetate as a catalyst, achieving yields up to 96% after crystallization in absolute ethanol . Key parameters include solvent polarity, temperature control, and stoichiometric ratios of intermediates.

Q. How can crystallographic data confirm the molecular structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for structural elucidation. Data refinement using software like SHELXL enables precise determination of bond lengths, angles, and stereochemistry. Cross-referencing with the Cambridge Structural Database (CSD) confirms the presence of characteristic fragments (e.g., Z-configuration of the methylene group) .

Q. What analytical techniques are essential for purity assessment during synthesis?

  • Methodological Answer : High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) are standard for purity validation. Mass spectrometry (MS) confirms molecular weight, while infrared (IR) spectroscopy identifies functional groups (e.g., C=O, CF₃). Crystallization yields and melting point consistency further validate purity .

Advanced Research Questions

Q. How do intermolecular interactions influence the crystal packing of this compound?

  • Methodological Answer : Non-covalent interactions (e.g., π-π stacking, hydrogen bonding) dominate crystal packing. Hirshfeld surface analysis quantifies contact contributions, while CSD surveys reveal trends in morpholino-substituted pyrazoles . For example, trifluoromethyl groups enhance hydrophobic interactions, affecting solubility and lattice stability .

Q. What strategies resolve contradictions in bioactivity data across studies?

  • Methodological Answer : Discrepancies often arise from assay variability (e.g., cell lines, concentrations). Standardized protocols (e.g., IC₅₀ determination in triplicate) and meta-analyses using tools like ANOVA or mixed-effects models improve reproducibility . Structure-activity relationship (SAR) studies can isolate critical substituents (e.g., trifluoromethyl for metabolic stability) .

Q. How can computational methods predict the environmental fate of this compound?

  • Methodological Answer : Quantitative structure-activity relationship (QSAR) models estimate physicochemical properties (e.g., logP, biodegradability). Molecular dynamics simulations assess abiotic degradation pathways, while ecotoxicological databases (e.g., ECOTOX) guide risk assessment for aquatic/terrestrial systems . Experimental validation via OECD guidelines (e.g., hydrolysis stability tests) is recommended .

Methodological Considerations

  • Experimental Design : Use randomized block designs with split-plot configurations to control variables (e.g., temperature, solvent) during synthesis or bioassays .
  • Data Interpretation : Correlate crystallographic data with spectroscopic results to resolve stereochemical ambiguities .
  • Theoretical Frameworks : Link studies to drug design principles (e.g., Lipinski’s Rule of Five) or crystallographic theories (e.g., Bürgi-Dunitz angle analysis) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(morpholinoamino)methylene]-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 2
Reactant of Route 2
4-[(morpholinoamino)methylene]-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one

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